Raphin 1 -

Raphin 1

Catalog Number: EVT-8082788
CAS Number:
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Raphin 1 is classified as a small molecule inhibitor with the chemical formula C8H8Cl2N4\text{C}_8\text{H}_8\text{Cl}_2\text{N}_4 and a molecular weight of approximately 231.08 g/mol. Its CAS number is 2022961-17-5, and it is recognized for its high binding affinity (Kd value of 0.033 μM) specifically to the R15B-PP1c holophosphatase complex, demonstrating over 30-fold selectivity for R15B compared to R15A .

Synthesis Analysis

The synthesis of Raphin 1 employs a multi-step organic synthesis approach, typically involving the formation of hydrazine derivatives and subsequent reactions to introduce chlorinated aromatic moieties. The specific synthetic route has not been fully detailed in available literature but generally follows these principles:

  1. Starting Materials: The synthesis begins with readily available hydrazine derivatives.
  2. Formation of Key Intermediates: Through condensation reactions, intermediates are formed that contain the necessary functional groups.
  3. Chlorination: Selective chlorination introduces the dichlorobenzylidene moiety, crucial for its biological activity.
  4. Final Coupling: The final product is obtained through coupling reactions that yield Raphin 1 in sufficient purity for biological assays.

This synthetic pathway allows for modifications that can optimize potency and selectivity against target phosphatases.

Molecular Structure Analysis

Raphin 1 features a complex molecular structure characterized by:

  • Core Structure: The compound contains a hydrazinecarboximidamide backbone which is essential for its interaction with protein phosphatases.
  • Functional Groups: The presence of two chlorine atoms on the aromatic ring enhances its binding properties and selectivity towards PPP1R15B.
  • 3D Conformation: The spatial arrangement allows Raphin 1 to effectively fit into the active site of the phosphatase, facilitating its inhibitory action.

The structural formula can be represented as:

NC N N C C1 C C Cl CC C1 Cl N\text{NC N N C C1 C C Cl CC C1 Cl N}

This configuration is critical for its mechanism of action and specificity towards PPP1R15B .

Chemical Reactions Analysis

Raphin 1 primarily engages in reversible binding interactions with the regulatory subunit PPP1R15B, inhibiting its phosphatase activity. Key reactions include:

  • Inhibition of Dephosphorylation: Raphin 1 prevents the dephosphorylation of substrates such as eIF2α by PPP1R15B-PP1c complexes, leading to increased phosphorylation levels and transient reductions in protein synthesis .
  • Competitive Binding: The compound competes with natural substrates for binding to PPP1R15B, effectively altering cellular signaling pathways related to protein synthesis and degradation .
Mechanism of Action

The mechanism by which Raphin 1 exerts its effects involves several steps:

This mechanism highlights the potential therapeutic applications in conditions characterized by proteostasis dysregulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of Raphin 1 are summarized as follows:

  • Appearance: Typically appears as a solid compound.
  • Solubility: Soluble in DMSO (maximum concentration ~100 mM) and ethanol (maximum concentration ~50 mM).
  • Stability: Demonstrates stability under physiological conditions but requires storage at -20°C for long-term preservation.
  • Bioavailability: Orally bioavailable with the ability to cross the blood-brain barrier, making it suitable for neurological applications .

These properties are critical for its use in laboratory settings and potential clinical applications.

Applications

Raphin 1 has significant implications in scientific research and potential therapeutic applications:

  • Neurodegenerative Disease Research: It has shown efficacy in mouse models of Huntington's disease by reducing toxic protein aggregates associated with neurodegeneration .
  • Cellular Quality Control Studies: Used to study cellular responses to misfolded proteins and proteostasis mechanisms due to its ability to modulate protein synthesis.
  • Targeted Drug Development: Serves as a prototype for developing selective inhibitors targeting other serine/threonine phosphatases, expanding therapeutic options for various diseases linked to protein misfolding.
Target Identification & Biological Relevance of PPP1R15B in Proteostasis

Role of PPP1R15B-PP1c Holophosphatase in eIF2α Dephosphorylation Dynamics

The PPP1R15B-PP1c holophosphatase complex serves as a critical regulator of the integrated stress response (ISR) by specifically dephosphorylating eukaryotic initiation factor 2 alpha (eIF2α) at serine 51. This dephosphorylation terminates translational attenuation initiated by stress-sensing kinases (PERK, PKR, GCN2, HRI). Unlike its stress-inducible counterpart PPP1R15A (GADD34), PPP1R15B (CReP) is constitutively expressed, providing basal control over eIF2α phosphorylation levels under homeostatic conditions [2] [5]. The holophosphatase operates through a substrate recruitment mechanism where PPP1R15B's disordered N-terminal domain captures the ε-subunit of eIF2, positioning the phosphosite near PP1c's catalytic cleft [4] [7]. Structural analyses reveal that PPP1R15B binds the distal end of the 125 kDa eIF2 trimer via three helical elements (H1-H3), enabling precise spatial coordination for dephosphorylation [7].

Table 1: Key Biochemical Properties of the PPP1R15B-PP1c Holophosphatase

PropertyDetailFunctional Implication
Substrate SpecificityeIF2α (phospho-Ser51)Terminates ISR-mediated translation arrest
Regulatory DomainDisordered N-terminus with helical motifs H1-H3Facilitates remote substrate capture and positioning
Binding Affinity (Kd)0.1–0.8 μM (measured via SPR with holophosphatase complexes) [4]Ensures rapid response to cellular phospho-eIF2α fluctuations
Catalytic Efficiency3-fold higher than PPP1R15A-PP1c under basal conditions [5]Maintains proteostatic equilibrium during non-stress states

PPP1R15B as a Constitutive Regulator of Translation Attenuation

PPP1R15B ensures rheostatic control of protein synthesis by counterbalancing transient eIF2α phosphorylation events. Its constitutive expression allows immediate restoration of translation following stress resolution, preventing persistent suppression of global protein synthesis. This function is critical for cellular viability, as demonstrated by embryonic lethality in Ppp1r15a-/-Ppp1r15b-/- mice [5]. PPP1R15B's activity is autoregulated through upstream open reading frames (uORFs) in its 5'UTR. Under unstressed conditions, uORFs restrict PPP1R15B translation; however, during ISR activation, phospho-eIF2α enhances ribosomal bypass of inhibitory uORFs, increasing PPP1R15B synthesis and establishing a feedback loop for recovery [8] [9]. This dynamic regulation fine-tunes the duration and intensity of translational arrest, optimizing chaperone availability for misfolded protein clearance [2] [4].

Table 2: Contrasting Features of PPP1R15B and PPP1R15A

FeaturePPP1R15B (CReP)PPP1R15A (GADD34)
Expression PatternConstitutiveStress-inducible (e.g., ER stress)
Transcriptional ControlBasal; uORF-mediated translation [8]ATF4/CHOP-dependent induction [2]
Primary FunctionRapid translation recoverySustained stress adaptation
Cellular LocalizationER membrane-associated [5]Cytosolic/transient ER recruitment
Knockout PhenotypeGrowth retardation, anemia [5]Viable with mild stress sensitivity

Dysregulation of Proteostatic Networks in Neurodegenerative Pathologies

Aberrant PPP1R15B function disrupts proteostasis in neurodegenerative diseases through two mechanisms: loss-of-function mutations and epigenetic overexpression. Homozygous mutations (e.g., p.Asn423Asp, p.Arg658Cys) impair substrate binding or holophosphatase assembly, leading to chronic eIF2α phosphorylation. This causes microcephaly, intellectual disability, and growth retardation in humans due to unresolved ISR activation and suppressed protein synthesis [6] [8]. Conversely, cancer cells exploit PPP1R15B overexpression to sustain proteostasis: super-enhancer acquisition in multiple myeloma increases PPP1R15B transcription, enhancing eIF2α dephosphorylation to support uncontrolled immunoglobulin synthesis and tumor survival [10]. In protein-misfolding disorders like Huntington’s disease, PPP1R15B hyperactivity impedes ATF4-CHOP pro-apoptotic signaling, allowing toxic aggregate accumulation [4] [6]. Restoring PPP1R15B activity balance is thus critical for neuronal viability.

Table 3: Pathological Consequences of PPP1R15B Dysregulation

Disease ContextPPP1R15B AlterationProteostatic Consequence
Neurodevelopmental DisordersHomozygous mutations (e.g., p.Arg658Cys) [8]Chronic eIF2α-P → Persistent translation arrest → Impaired neurodevelopment
Multiple MyelomaSuper-enhancer-driven overexpression [10]Hyperactive eIF2α dephosphorylation → Sustained oncoprotein synthesis
Huntington’s DiseaseElevated activity in neuronal aggregates [4]Attenuated ATF4-CHOP axis → Suppressed clearance of mutant Huntingtin
Amyotrophic Lateral SclerosisSecondary to PERK hyperactivation [3]Disrupted feedback loop → Unresolved ER stress → Motor neuron death

Converging Pathogenic Mechanisms: Chronic eIF2α phosphorylation due to PPP1R15B mutations depletes chaperones (e.g., BiP), impairing clearance of amyloid-β, α-synuclein, or SOD1 aggregates [3] [6]. Conversely, cancer-associated PPP1R15B overexpression creates a permissive environment for proteotoxic stress by prematurely terminating ISR-driven quality control pathways [10]. These opposing dysregulations highlight PPP1R15B's central role in proteostatic maintenance and its therapeutic relevance.

Properties

Product Name

Raphin 1

IUPAC Name

2-[(Z)-(2,3-dichlorophenyl)methylideneamino]guanidine

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WLTSTDGGFCQWTK-PQMHYQBVSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N\N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.